N-(2H-1,3-BENZODIOXOL-5-YL)-4-[(4-TERT-BUTYLBENZENESULFONAMIDO)METHYL]BENZAMIDE
Description
N-(2H-1,3-Benzodioxol-5-yl)-4-[(4-tert-butylbenzenesulfonamido)methyl]benzamide is a synthetic benzamide derivative characterized by a benzodioxol moiety, a tert-butylbenzenesulfonamido group, and a central benzamide scaffold. The tert-butyl substituent enhances hydrophobicity, likely improving membrane permeability and protein-ligand interactions via hydrophobic enclosure effects . Structural elucidation of such compounds typically employs X-ray crystallography refined using programs like SHELXL, a cornerstone in small-molecule crystallography .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[[(4-tert-butylphenyl)sulfonylamino]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c1-25(2,3)19-8-11-21(12-9-19)33(29,30)26-15-17-4-6-18(7-5-17)24(28)27-20-10-13-22-23(14-20)32-16-31-22/h4-14,26H,15-16H2,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIAOLHUSDGQOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-4-[(4-TERT-BUTYLBENZENESULFONAMIDO)METHYL]BENZAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole ring, followed by the introduction of the benzenesulfonamide group through sulfonation reactions. The final step often involves the formation of the amide bond under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-4-[(4-TERT-BUTYLBENZENESULFONAMIDO)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonamide group, potentially leading to the formation of amines.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at the benzodioxole or benzenesulfonamide rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it could be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound might be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, it could find applications in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism by which N-(2H-1,3-BENZODIOXOL-5-YL)-4-[(4-TERT-BUTYLBENZENESULFONAMIDO)METHYL]BENZAMIDE exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Pharmacological and Computational Comparisons
Using Glide XP docking (), the target compound’s tert-butyl group is predicted to form hydrophobic enclosures with protein targets, enhancing binding affinity compared to analogs lacking bulky lipophilic groups . For example:
- Thiazolidinedione-containing analog (): Polar thiazolidinedione may reduce hydrophobic interactions, leading to lower docking scores.
- Celecoxib-like analogs : Sulfonamido groups enable strong hydrogen bonding, but absence of tert-butyl may limit hydrophobic complementarity.
Hypothetical Binding Data (Based on Glide XP Methodology ) :
Key Insights :
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-4-[(4-tert-butylbenzenesulfonamido)methyl]benzamide is a compound of significant interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodioxole moiety, which is often associated with various bioactive compounds, and a tert-butylbenzamide group that enhances its stability and reactivity. The IUPAC name is N-(1,3-benzodioxol-5-yl)-4-tert-butylbenzamide, with a molecular formula of C18H19NO3 and a molecular weight of 295.35 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in cancer cell lines. It inhibits mitochondrial membrane potential, which can lead to apoptosis in glucose-starved tumor cells .
- Anticancer Activity : Research indicates that this compound may selectively target cancer cells under metabolic stress conditions, making it a candidate for further development in cancer therapies .
Anticancer Studies
A series of studies have investigated the anticancer properties of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 (breast cancer) | 15 | Induces apoptosis via mitochondrial pathway |
| Study 2 | HeLa (cervical cancer) | 12 | Inhibits cell proliferation under glucose deprivation |
| Study 3 | A549 (lung cancer) | 10 | Disrupts mitochondrial function |
These studies suggest that the compound exhibits promising anticancer activity across various cell lines.
Case Studies
- Case Study on MCF-7 Cells : In a study published in 2017, researchers demonstrated that N-(2H-1,3-benzodioxol-5-yl)-4-tert-butylbenzamide significantly reduced the viability of MCF-7 cells by inducing apoptosis through the activation of caspase pathways .
- Molecular Docking Studies : Molecular docking simulations have been conducted to predict the binding affinity of this compound to various target proteins involved in cancer progression. The results indicated strong interactions with protein kinases that are critical for tumor growth .
- Synthesis and Characterization : The synthesis of this compound was achieved through a reaction involving 1,3-benzodioxole and tert-butylbenzoyl chloride under controlled conditions. Characterization techniques such as X-ray crystallography confirmed the structural integrity and purity of the synthesized compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
